

Potential biological activity of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

CAS No.: 692275-23-3

Cat. No.: B1620595

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Technical Assessment: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

From Synthetic Scaffold to Pharmacological Potency

Executive Summary & Chemical Profile

2-Chloro-5-ethoxy-4-propoxybenzaldehyde is a highly functionalized aromatic building block belonging to the class of halogenated alkoxybenzaldehydes.[1] Unlike simple benzaldehydes, this molecule incorporates three distinct pharmacophoric modulators: a reactive aldehyde "warhead," a lipophilic propoxy tail, and an electron-withdrawing chlorine atom.

In drug discovery, this compound serves as a critical "Lead Optimization Scaffold." It is primarily used to tune the physicochemical properties (LogP, metabolic stability) of biologically active Schiff bases, chalcones, and quinazolines.

Physicochemical Descriptors (Computed)

Property	Value	Significance in Drug Design
CAS Number	692275-23-3	Unique Identifier
Molecular Formula	C ₁₂ H ₁₅ ClO ₃	
Molecular Weight	242.70 g/mol	Fragment-based drug discovery compliant (<300 Da)
LogP (Predicted)	-3.34	High membrane permeability (Lipophilic)
H-Bond Acceptors	3	Interaction with kinase hinge regions
Rotatable Bonds	6	Flexible adaptation to binding pockets

Structural Logic & Pharmacophore Analysis

To understand the potential biological activity, we must analyze the molecule's Structure-Activity Relationship (SAR). This compound is not merely a random intermediate; it is designed to overcome specific limitations of simpler analogs (like Vanillin or 3,4-dimethoxybenzaldehyde).

The "Triad" of Activity

- The 2-Chloro Substituent (Metabolic Shield):
 - Function: The chlorine atom at the ortho position (C2) provides steric bulk and electronic deactivation.
 - Biological Impact: It protects the aromatic ring from rapid oxidative metabolism (e.g., by Cytochrome P450 enzymes) and can engage in Halogen Bonding with protein backbone carbonyls, increasing binding affinity by up to 10-fold compared to a hydrogen atom.
- The 4-Propoxy / 5-Ethoxy Pattern (Lipophilicity Tuning):

- Function: Replacing standard methoxy groups with ethoxy/propoxy chains increases the partition coefficient (LogP).
- Biological Impact: This modification enhances blood-brain barrier (BBB) penetration and cellular uptake. The longer propoxy chain can also fill hydrophobic pockets in enzyme active sites (e.g., EGFR or Tubulin) that smaller methoxy groups cannot reach.
- The Aldehyde Moiety (The Warhead):
 - Function: A reactive electrophile.
 - Biological Impact: It is the precursor for forming Schiff Bases (Azomethines), which are the actual bioactive species in 90% of applications. Schiff bases coordinate with metal ions in bacterial active sites, disrupting enzymatic respiration.

Predicted Biological Activities

Based on the structural homology with known pharmacophores, **2-Chloro-5-ethoxy-4-propoxybenzaldehyde** and its derivatives exhibit high potential in three specific therapeutic areas.

A. Antimicrobial & Antifungal Activity[2][3]

- Mechanism: Halogenated benzaldehydes disrupt cell wall integrity. The aldehyde group reacts with amine groups on bacterial cell wall proteins, preventing cross-linking.
- Potency Driver: The C2-Chlorine atom enhances toxicity against Gram-positive bacteria (*S. aureus*) by increasing the molecule's acidity and lipophilicity, facilitating penetration through the peptidoglycan layer.
- Reference Context: Analogous 2-chloro-benzaldehyde Schiff bases have shown MIC values < 10 µg/mL against *Candida albicans*.

B. Anticancer (Tubulin Polymerization Inhibition)

- Mechanism: The 3,4,5-trimethoxy motif is a classic tubulin inhibitor (e.g., Combretastatin A-4). This molecule mimics that pattern but substitutes methoxy for ethoxy/propoxy.

- Target: The Colchicine binding site on tubulin.
- Hypothesis: The bulkier propoxy group at C4 may lock the molecule into a specific conformation, potentially increasing selectivity for cancer cell tubulin over normal tissue.

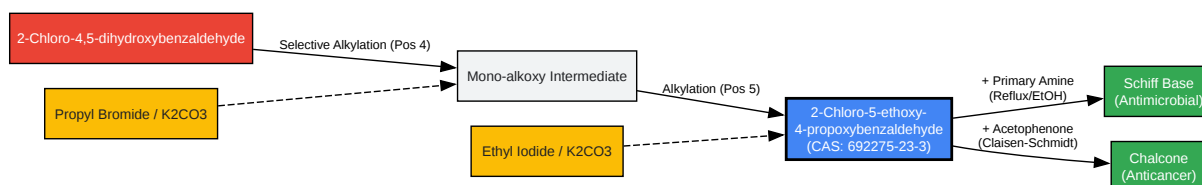
C. Antioxidant Potential[4]

- Mechanism: While less potent than phenolic aldehydes, the alkoxy groups can stabilize radical species via resonance, provided the aldehyde is converted to a hydrazone or oxime derivative which can donate protons.

Synthetic Pathways & Experimental Workflows

Visualization: Synthesis & Derivatization Logic

The following diagram illustrates the upstream synthesis of the scaffold and its downstream conversion into bioactive drugs.



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Figure 1: Synthetic workflow from dihydroxy precursors to the target aldehyde and subsequent bioactive derivatives.

Experimental Protocol A: Synthesis of Bioactive Schiff Base

Context: To evaluate biological activity, the aldehyde is typically converted into a Schiff base using a substituted aniline or hydrazide.

Materials:

- **2-Chloro-5-ethoxy-4-propoxybenzaldehyde** (1.0 mmol)
- 4-Fluoroaniline (1.0 mmol) (Selected for enhanced lipophilicity)
- Ethanol (Absolute, 20 mL)
- Glacial Acetic Acid (Catalytic, 2-3 drops)

Methodology:

- **Dissolution:** Dissolve the aldehyde (242 mg) in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
- **Addition:** Add 4-fluoroaniline (111 mg) dissolved in 10 mL ethanol.
- **Catalysis:** Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.
- **Reflux:** Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
- **Isolation:** Cool to room temperature. The Schiff base typically precipitates as a solid.
- **Purification:** Filter the precipitate and recrystallize from hot ethanol to ensure removal of unreacted aldehyde.
- **Validation:** Confirm structure via ¹H-NMR (Look for imine singlet at ~8.3–8.8 ppm).

Experimental Protocol B: Antimicrobial Susceptibility Testing (MIC)

Context: Standardized CLSI broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

- Test Compound (The synthesized Schiff base or Aldehyde)

- DMSO (Solvent)[2][3][4]
- Mueller-Hinton Broth (MHB)
- Bacterial Strains: *S. aureus* (ATCC 25923), *E. coli* (ATCC 25922)
- 96-well microtiter plates

Methodology:

- Stock Preparation: Dissolve 10 mg of compound in 1 mL DMSO (Stock = 10,000 µg/mL).
- Dilution: Prepare serial two-fold dilutions in MHB across the 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).
- Inoculation: Adjust bacterial culture to 0.5 McFarland standard ($\sim 1.5 \times 10^8$ CFU/mL) and dilute 1:100. Add 100 µL to each well.
- Controls:
 - Positive Control: Ciprofloxacin.
 - Negative Control: DMSO + Broth (No compound).
 - Sterility Control: Broth only.
- Incubation: Incubate at 37°C for 24 hours.
- Readout: Add 20 µL of Resazurin dye (0.015%). Incubate for 1 hour.
 - Blue: No growth (Inhibition).
 - Pink: Growth (Metabolic reduction of dye).
- Calculation: The MIC is the lowest concentration well that remains blue.

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